(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a morpholine ring, a pyridine ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the morpholine ring is introduced via nucleophilic substitution.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridine-morpholine intermediate.
Introduction of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction with the piperidine intermediate.
Final coupling: The final step involves coupling the pyrazole-piperidine intermediate with the pyridine-morpholine intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Optimization of reaction conditions: Using catalysts and solvents that are cost-effective and scalable.
Purification: Employing techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, alkyl, or acyl groups.
Scientific Research Applications
(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone: can be compared with other compounds containing similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which allows for diverse chemical reactivity and potential for multiple applications in various fields.
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(17-3-1-6-20-18(17)22-11-13-26-14-12-22)23-9-4-16(5-10-23)15-24-8-2-7-21-24/h1-3,6-8,16H,4-5,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQRZJDULHEJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=C(N=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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